4(5H)-Pyrimidinone, 2-amino-5,6-dimethyl-
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Overview
Description
2-Amino-5,6-dimethylpyrimidin-4(5H)-one is a heterocyclic organic compound with the molecular formula C6H9N3O It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dimethylpyrimidin-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-pentanedione with guanidine hydrochloride in the presence of a base such as sodium ethoxide can yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of 2-Amino-5,6-dimethylpyrimidin-4(5H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dimethylpyrimidin-4(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-Amino-5,6-dimethylpyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dimethylpyrimidin-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but lacks the oxo group at position 4.
2-Amino-4,6-dimethoxypyrimidine: Contains methoxy groups at positions 4 and 6 instead of methyl groups.
Pirimicarb: A derivative used as an insecticide, containing additional functional groups.
Uniqueness
2-Amino-5,6-dimethylpyrimidin-4(5H)-one is unique due to the presence of both amino and oxo functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-5,6-dimethyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H9N3O/c1-3-4(2)8-6(7)9-5(3)10/h3H,1-2H3,(H2,7,9,10) |
InChI Key |
YVVJLIIUVJVOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC(=NC1=O)N)C |
Origin of Product |
United States |
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